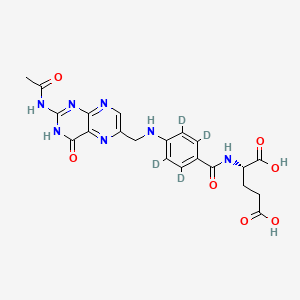
2-Methylindoline-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylindoline-d3 is a deuterated form of 2-methylindoline, a heterocyclic organic compound with a fused benzene and pyrrole ring. This compound is particularly useful in drug development and environmental research due to its unique chemical and biological properties.
Mechanism of Action
Target of Action
2-Methylindoline-d3 is a biochemical used in proteomics research
Mode of Action
It is known that the compound is used in proteomics research
Biochemical Pathways
Indole and its derivatives, which include this compound, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Result of Action
Biochemical Analysis
Biochemical Properties
2-Methylindoline-d3 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylindoline-d3 can be synthesized through the catalytic hydrogenation of 2-methylindole in acidic ionic liquid. The acidic ionic liquid used is typically a quaternary ammonium salt, which provides a high selectivity and yield . The reaction conditions are relatively mild, making the process environmentally friendly and suitable for large-scale production.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of Raney nickel or other metal catalysts to facilitate the hydrogenation process. The reaction is carried out under controlled temperature and pressure conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Methylindoline-d3 undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: this compound can be oxidized to form 2-methylindole-3-one.
Reduction: Reduction can yield 2-methylindoline.
Substitution: Halogenated derivatives such as 2-bromo-2-methylindoline.
Scientific Research Applications
2-Methylindoline-d3 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
2-Methylindoline: The non-deuterated form of 2-Methylindoline-d3.
Indoline: A parent compound with similar structural features.
2,3-Dihydro-2-methyl-1H-indole: Another derivative with comparable properties.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and different kinetic properties compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where isotopic labeling is required .
Properties
CAS No. |
1246815-31-5 |
|---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
136.212 |
IUPAC Name |
2-(trideuteriomethyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3/i1D3 |
InChI Key |
QRWRJDVVXAXGBT-FIBGUPNXSA-N |
SMILES |
CC1CC2=CC=CC=C2N1 |
Synonyms |
2,3-Dihydro-2-methyl-1H-indole-d3; NSC 65598-d3; α-Methyldihydroindole-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565490.png)
![Methyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565492.png)



